Fuscinarin

Description

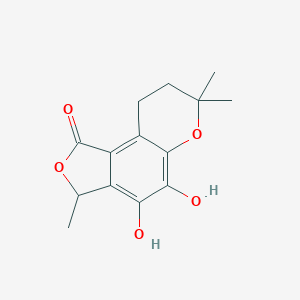

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H16O5 |

|---|---|

Molecular Weight |

264.27 g/mol |

IUPAC Name |

4,5-dihydroxy-3,7,7-trimethyl-8,9-dihydro-3H-furo[3,4-f]chromen-1-one |

InChI |

InChI=1S/C14H16O5/c1-6-8-9(13(17)18-6)7-4-5-14(2,3)19-12(7)11(16)10(8)15/h6,15-16H,4-5H2,1-3H3 |

InChI Key |

VXRIEWIAVSRHJN-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2=C(C(=C3C(=C2C(=O)O1)CCC(O3)(C)C)O)O |

Synonyms |

fuscinarin |

Origin of Product |

United States |

Isolation and Advanced Characterization Methodologies

Methodologies for Isolation from Fungal Cultures

Fuscinarin has been isolated from fungal species, notably from the genus Oidiodendron. Specifically, the soil-derived mitosporic fungus Oidiodendron griseum has been identified as a source of this compound. nih.govnih.gov Another strain, Oidiodendron griseum UBOCC-A-114129, cultivated from deep subsurface sediment, has also been reported to produce fuscin (B1441718) and its derivatives, which include compounds structurally related to this compound. mdpi.comresearchgate.net

The general process for isolating fungal metabolites often involves cultivating the fungal strain in a suitable fermentation broth. nih.govugr.es Following fermentation, the compounds are typically extracted from the broth and/or the fungal biomass using organic solvents. ugr.es Bioactivity-guided isolation is a common strategy where fractions are tested for a specific biological activity to direct the purification process towards the active compound. mdpi.comugr.es This involves recurrent fractionation steps to isolate the molecule of interest. ugr.es

Spectroscopic Techniques in this compound Structural Elucidation

Spectroscopic methods are crucial for determining the chemical structure of this compound. The elucidation of this compound's structure has relied on a combination of techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D NMR experiments, is a primary tool. ugr.esacs.org Techniques such as 1H NMR, 13C NMR, COSY, HSQC, and HMBC are commonly employed to determine the connectivity of atoms and the spatial arrangement of the molecule. acs.org

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, which helps in determining its elemental composition and structural subunits. ugr.esacs.org High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining accurate mass measurements, allowing for the determination of the precise molecular formula. ugr.esnih.govscholaris.ca Other spectroscopic techniques such as UV and IR spectroscopy can provide complementary information about the presence of chromophores and functional groups within the molecule. nih.gov

Chromatographic Methods for Compound Purification and Analysis

Chromatographic techniques are essential for purifying this compound from crude fungal extracts and for analyzing its purity. Various chromatographic methods are utilized in the isolation and analysis of fungal metabolites.

Liquid Chromatography (LC), often coupled with Mass Spectrometry (LC-MS), is a powerful tool for separating components in a mixture and obtaining their mass profiles. researchgate.netugr.esacgpubs.org Both low-resolution and high-resolution LC-MS can be used in the dereplication process to identify known compounds and guide the isolation of new ones. ugr.es High-Performance Liquid Chromatography (HPLC) is frequently used for both purification and analysis, allowing for the separation of compounds based on their differential interactions with a stationary phase. scholaris.caadipogen.com Reversed-phase HPLC is a common mode used for the purification of fungal metabolites. researchgate.net Thin-Layer Chromatography (TLC) can also be used for monitoring the separation and purity of fractions during the isolation process. scholaris.caacgpubs.org

Chromatographic purification typically involves several steps, starting with crude extracts and progressing through different types of column chromatography, potentially including solid-phase extraction (SPE), low-pressure column chromatography, and finally high-pressure techniques like HPLC to obtain the pure compound. researchgate.netugr.es

Data Table: Fungal Sources of this compound

| Fungal Species | Source of Isolation | Reference |

| Oidiodendron griseum | Soil | nih.govnih.gov |

| Oidiodendron griseum UBOCC-A-114129 | Deep subsurface sediment | mdpi.comresearchgate.net |

Biosynthetic Pathways and Elucidation

Investigations into Fuscinarin's Polyketide Biosynthetic Origin

Investigations into the biosynthetic origin of this compound have indicated its polyketide nature. Studies on related compounds, such as fusarins produced by Fusarium species, have established their derivation from polyketide synthase/nonribosomal peptide synthetase (PKS/NRPS) systems nih.govnih.gov. While this compound itself has been isolated from organisms like Oidiodendron griseum, the presence of polyketide synthases in the genome of this organism supports the hypothesis of a polyketide origin for this compound and its derivatives mdpi.com. The chemical structures of this compound, fuscin (B1441718), and dihydrofuscin isolated from O. griseum have been characterized, and they are identified as polyketides mdpi.com.

Proposed Enzymatic Steps in this compound Formation

Based on the polyketide origin, the biosynthesis of this compound likely involves a series of enzymatic steps catalyzed by a PKS or a hybrid PKS/NRPS system, followed by further modifications. While a complete, step-by-step enzymatic pathway specifically for this compound has not been fully elucidated in the provided search results, research on related fungal polyketides offers insights into the potential enzymatic transformations involved.

General polyketide biosynthesis involves initiation, elongation (via condensation, reduction, and dehydration steps), and termination. The specific domains within the PKS enzyme dictate these steps springernature.comnih.gov. For instance, a PKS/NRPS hybrid enzyme implicated in fusarin biosynthesis is suggested to release its product with an open ring structure, possibly as an alcohol, with subsequent steps like 2-pyrrolidone ring closure, oxidation, and methylation catalyzed by specific enzymes (e.g., Fus2, Fus8, and Fus9 in Fusarium fujikuroi fusarin biosynthesis) nih.gov. Given the structural similarities between fusarins and this compound, analogous enzymatic activities, including cyclization, oxidation, and potentially methylation or other tailoring modifications, are likely involved in this compound formation.

Studies on the total synthesis of this compound from precursors like gallacetophenone (B154301) have been reported, providing chemical insights into the assembly of its core structure conicet.gov.ar. While chemical synthesis differs from biosynthesis, such studies can sometimes inform or corroborate proposed enzymatic transformations.

Genetic Basis of this compound Biosynthesis in Producer Organisms

The genes responsible for the biosynthesis of secondary metabolites, including polyketides, are often organized in biosynthetic gene clusters (BGCs) in fungal genomes knowthecause.comsecondarymetabolites.orgresearchgate.net. These clusters typically contain the core biosynthetic enzyme gene (like a PKS gene), along with genes encoding modifying enzymes, regulatory proteins, and transport proteins knowthecause.comsecondarymetabolites.org.

In Fusarium fujikuroi, the fusarin gene cluster consists of nine genes (fus1-fus9) that are coexpressed nih.gov. Evidence suggests that a subset of these genes is sufficient for biosynthesis nih.gov. The identification of fusA as the polyketide synthase gene responsible for fusarin production in various Fusarium species, including F. fujikuroi, highlights the importance of the core PKS gene in initiating the pathway nih.gov. The fusA gene in F. fujikuroi is noted as encoding a large multidomain enzyme, potentially a PKS/NRPS hybrid, with domains characteristic of both enzyme types nih.gov.

For this compound, while a specific gene cluster is not detailed in the provided results, the presence of this compound in organisms like Oidiodendron griseum suggests the existence of a dedicated BGC in its genome mdpi.com. Genomic investigations of O. griseum have revealed the presence of polyketide synthase genes, supporting the genetic basis for the production of polyketide metabolites like this compound mdpi.com. The organization and specific genes within the this compound BGC in O. griseum would likely include a PKS gene and genes for downstream modifying enzymes necessary to complete the biosynthesis of this compound's characteristic structure.

Research on other fungal polyketide BGCs further illustrates the genetic organization and regulation of these pathways knowthecause.comnih.gov. Understanding the genetic basis allows for targeted manipulation to study gene function and potentially enhance or alter metabolite production nih.govresearchgate.net.

Chemical Synthesis and Structural Modifications

Total Synthesis Strategies for Fuscinarin

The first total synthesis of this compound was reported by the research group of Zi-Xiang. conicet.gov.ar The synthetic route commences from gallacetophenone (B154301). conicet.gov.ar In the initial step of this synthesis, the starting ketone, gallacetophenone, is reacted with 2-methyl-3-buten-2-ol (B93329) in refluxing 80% formic acid (HCOOH) to produce a chroman intermediate in an 86% yield. conicet.gov.ar This transformation establishes a key structural component of the this compound molecule. conicet.gov.ar Further details on the subsequent steps to complete the total synthesis are limited in the reviewed sources.

Table 1: Key Starting Material and Reagent in the First Reported Total Synthesis of this compound

| Starting Material | Reagent | Product Description | Yield |

|---|---|---|---|

| Gallacetophenone | 2-methyl-3-buten-2-ol | Chroman intermediate | 86% |

Data sourced from a report on the synthesis of angular tricyclic benzofurans. conicet.gov.ar

Development of Synthetic Routes for this compound Analogs

Stereoselective Approaches in this compound Synthesis

Stereoselectivity is a critical aspect of natural product synthesis, as the specific three-dimensional arrangement of atoms (stereochemistry) is often essential for biological function. Synthetic strategies must, therefore, control the formation of chiral centers to produce the correct stereoisomer. With respect to this compound, specific details regarding the stereoselective approaches employed in its total synthesis or the synthesis of its derivatives are not described in the available literature. General principles of stereoselective synthesis often involve the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysts to control the stereochemical outcome of reactions. ethz.chuzh.ch

Derivatization Strategies for Structure-Activity Exploration

Derivatization is the process of chemically modifying a parent compound to create a library of related molecules (derivatives). These derivatives are then tested to understand the structure-activity relationship (SAR), which links specific parts of the molecule to its biological activity. dotmatics.comcreative-proteomics.com This understanding is crucial for designing more effective drugs. dotmatics.com For this compound, which competes with macrophage inflammatory protein (MIP)-1α for binding to the CCR5 receptor, such studies would be invaluable. researchgate.net However, specific reports detailing derivatization strategies and subsequent SAR exploration for this compound were not found in the reviewed scientific literature.

Molecular and Cellular Mechanisms of Action

Receptor Binding and Antagonism

Fuscinarin's primary recognized mechanism of action is its ability to bind to and antagonize specific cellular receptors, thereby interfering with normal physiological and pathological processes.

Research has identified this compound as a novel antagonist of the human C-C chemokine receptor type 5 (CCR5). acs.orgnih.gov It competes with the natural ligand, Macrophage Inflammatory Protein-1α (MIP-1α), for binding to the CCR5 receptor. acs.orgnih.gov This competitive inhibition was determined using a scintillation proximity assay (SPA) with membranes from Chinese hamster ovary (CHO) cells that overexpress the human CCR5 receptor. acs.org

The inhibitory concentration (IC50) value, which represents the concentration of an inhibitor required to block 50% of the biological activity, for this compound's binding to the CCR5 receptor was determined to be 80 µM. acs.orgnih.gov This demonstrates a moderate potency in its ability to block the receptor.

The antagonism of the CCR5 receptor by this compound has significant implications for inhibiting the entry of certain viruses, most notably the Human Immunodeficiency Virus Type 1 (HIV-1). acs.orgnih.govnih.gov The CCR5 receptor, along with the CD4 receptor, serves as a co-receptor for HIV-1 to gain entry into target cells. nih.gov The process begins when the viral envelope glycoprotein, gp120, binds to the CD4 receptor, inducing a conformational change that exposes a domain on gp120 for binding to CCR5. acs.org This subsequent binding to CCR5 facilitates the insertion of the viral gp41 subunit into the host cell membrane, initiating the fusion of the virus and the cell. acs.org

By binding to the CCR5 receptor, this compound acts as an entry inhibitor, effectively blocking the virus from docking onto the cell and preventing the subsequent fusion and entry process. acs.orgnih.gov This makes the CCR5 receptor an attractive target for the development of anti-HIV-1 therapies. acs.orgnih.gov

Modulation of Cellular Signaling Pathways

The binding of ligands to cell surface receptors like CCR5 typically initiates a cascade of intracellular signaling events. numberanalytics.com While direct and extensive research on this compound's specific modulation of downstream signaling pathways is not yet widely detailed in the available literature, its action as a CCR5 antagonist implies an interruption of the signaling pathways normally triggered by chemokines like MIP-1α.

Generally, the binding of a natural ligand to a G protein-coupled receptor such as CCR5 activates intracellular signaling pathways that can influence a variety of cellular processes. acs.org By acting as an antagonist, this compound would prevent the initiation of these cascades. The modulation of cellular signaling is a key mechanism by which bioactive compounds can exert their effects, influencing processes such as inflammation, cell proliferation, and survival. numberanalytics.comnih.gov Further research is needed to elucidate the specific downstream signaling consequences of this compound's interaction with the CCR5 receptor.

Comparative Analysis of Biological Activities with Related Natural Products

This compound belongs to a group of fungal metabolites that exhibit similar biological activities, particularly as CCR5 receptor antagonists. A comparative analysis reveals variations in potency among these related compounds.

Two other compounds isolated from Oidiodendron griseum alongside this compound are 10-Methoxydihydrofuscin and Fuscin (B1441718). acs.org In the same CCR5 binding assay, 10-Methoxydihydrofuscin and Fuscin demonstrated IC50 values of 154 µM and 21 µM, respectively. acs.orgnih.gov This indicates that Fuscin is a more potent CCR5 antagonist than this compound, while 10-Methoxydihydrofuscin is less potent.

Table 1: Comparative CCR5 Receptor Binding Affinity

| Compound | IC50 (µM) | Source Organism |

| This compound | 80 | Oidiodendron griseum |

| 10-Methoxydihydrofuscin | 154 | Oidiodendron griseum |

| Fuscin | 21 | Oidiodendron griseum |

Data sourced from Yoganathan et al. (2003). acs.org

This comparative data highlights the structural nuances among these related natural products that influence their biological activity. Although they share a common fungal origin and a similar mechanism of action, their varying potencies underscore the importance of specific structural features in determining the efficacy of receptor binding. acs.org this compound itself is noted as representing a new class of isobenzofuranones. acs.org

Structure Activity Relationship Sar Studies

Identification of Pharmacophoric Elements within the Fuscinarin Scaffold

A thorough identification of the key pharmacophoric elements within the this compound scaffold is not detailed in the available scientific literature. Pharmacophore modeling is a crucial step in understanding the essential structural features responsible for a compound's biological activity. This process typically involves mapping the steric and electronic features that are necessary for optimal interaction with a specific biological target. For this compound, this would involve identifying the precise arrangement of hydrogen bond donors and acceptors, hydrophobic regions, and charged centers that facilitate its binding to the CCR5 receptor. Without dedicated studies on a series of active and inactive analogues, a definitive pharmacophore model for this compound cannot be constructed.

Computational Chemistry and Molecular Modeling in SAR Delineation

There is no specific information available from the search results regarding the application of computational chemistry and molecular modeling to delineate the SAR of this compound. Molecular modeling techniques, such as docking studies and molecular dynamics simulations, are powerful tools for visualizing and understanding the interactions between a ligand like this compound and its receptor, CCR5. nih.gov These computational approaches could provide valuable insights into the binding mode of this compound, helping to explain the experimental SAR data and guide the design of new, more potent analogues. Docking studies could predict the binding orientation of this compound in the CCR5 binding pocket, highlighting key amino acid residues involved in the interaction. Molecular dynamics simulations could further explore the stability of the ligand-receptor complex over time. However, without published studies applying these methods to this compound, a detailed analysis is not possible.

Ecological Contexts and Roles

Mycological Origin: Oidiodendron griseum and its Niche

Fuscinarin is a natural product isolated from the fungus Oidiodendron griseum. acs.orgnih.govacs.org This fungus, belonging to the phylum Ascomycota, is a mitosporic, soil-dwelling organism. acs.orgala.org.au Research has identified O. griseum in a variety of habitats, indicating its adaptability to diverse ecological niches. Strains have been successfully cultivated from terrestrial soil, deep subsurface marine sediments, and the rhizosphere of various plants. acs.orgnih.govresearchgate.netbibliotekanauki.pl

Oidiodendron griseum functions as a multi-trophic organism, capable of acting as both a saprotroph—decomposing organic matter—and a symbiont. researchgate.net It is recognized as a typical species in the rhizosphere of plants belonging to the order Ericales, as well as in peat and podsolic (acidic forest) soils. bear-land.org Notably, species of the Oidiodendron genus are considered primary destructors of Sphagnum mosses, playing a significant role in the nutrient cycling of peatland ecosystems. bear-land.org The fungus thrives in acidic environments, with a tolerance for pH values ranging from 1.5 to 6.0. bear-land.org Its symbiotic capabilities include forming ericoid mycorrhizal associations, for instance with the plant Vaccinium angustifolium (lowbush blueberry), where the fungus colonizes the plant's roots in a mutually beneficial relationship. bibliotekanauki.pl

The table below summarizes the known ecological niches of Oidiodendron griseum.

| Habitat Type | Specific Environment | Role/Association |

| Terrestrial | Soil, Podsolic Soils | Saprotroph, Soil Fungus acs.orgbear-land.org |

| Peatlands, Sphagnum Bogs | Saprotroph, Primary Decomposer of Sphagnum researchgate.netbear-land.org | |

| Decaying Wood | Saprotroph researchgate.net | |

| Plant Roots (Rhizosphere) | Symbiont (Mycorrhiza with Ericales, trees, grasses) bibliotekanauki.plbear-land.org | |

| Marine | Deep Subsurface Sediment | Saprotroph nih.gov |

Putative Ecological Functions of this compound in Natural Environments

The precise ecological role of this compound in its natural environment has not been definitively established and remains an area for further clarification. nih.govsemanticscholar.org However, based on its classification as a secondary metabolite and the observed behavior of related compounds, several putative functions can be inferred. Secondary metabolites are typically produced by organisms not for primary growth, but to navigate environmental challenges and interactions. semanticscholar.org

The production of this compound and its chemical relatives, such as fuscin (B1441718), occurs during the stationary phase of the fungus's growth cycle. nih.govsemanticscholar.org This production pattern is a common characteristic of antimicrobial compounds, suggesting that this compound may play a role in chemical defense or competition. nih.govsemanticscholar.org It is likely produced to inhibit the growth of competing microorganisms in its nutrient-limited habitat. semanticscholar.org While direct studies on this compound's antimicrobial spectrum are limited, closely related derivatives isolated from O. griseum, namely dihydrosecofuscin and secofuscin, have demonstrated weak but significant antibacterial activity, particularly against Gram-positive bacteria. semanticscholar.orgnih.gov

This suggests a potential function for this compound and its associated metabolites in mediating microbial community structures within its niche, helping O. griseum to secure resources. The production of such compounds is considered a competitive strategy against environmental stressors, including the presence of other microorganisms. semanticscholar.org

Environmental Factors Influencing this compound Production

The synthesis of this compound by Oidiodendron griseum is influenced by a range of environmental factors, as evidenced by laboratory fermentation studies. These factors include nutrient availability, pH, and temperature. As a secondary metabolite, this compound production is not directly tied to the fungus's primary growth but is instead initiated under specific conditions, most notably the onset of the stationary phase. nih.govsemanticscholar.org This phase is typically triggered by the depletion of essential nutrients or an increase in fungal biomass density.

Laboratory studies have established specific conditions for the production of this compound. One successful fermentation protocol involved a two-stage process with distinct media compositions and pH levels, carried out at a constant temperature of 24 °C. acs.org Another study focusing on related fuscin derivatives found that production commenced after 7 days of culture at 25 °C, reaching a maximum after 18 days, coinciding with the stationary growth phase. nih.gov

The table below details the laboratory conditions reported for the production of this compound and related compounds by O. griseum.

| Parameter | Seed Culture Conditions acs.org | Production Culture Conditions acs.org | Fuscin Derivatives Production nih.gov |

| Temperature | 24 °C | 24 °C | 25 °C |

| pH | 5.5 | 7.5 | Not specified |

| Duration | 5 days | 9 days | 18 days (for maximal production) |

| Medium Nutrients | Glucose (0.4%), Malt Extract (1%), Yeast Extract (0.4%) | Glucose (2%), Oatmeal (2%), Yeast Extract (0.4%) | Not specified |

While these laboratory parameters provide insight, in its natural habitat, O. griseum encounters a wider array of environmental stressors that likely influence this compound production, such as fluctuating temperature, water availability, salinity, and direct competition from other microbes. semanticscholar.orgoliptek.com The acidic nature of its typical peatland and forest soil habitats (pH 1.5-6.0) contrasts with the higher pH (7.5) used for optimal production in one lab setting, suggesting that the triggers for production in nature are complex and may differ from those that maximize yield in a controlled environment. acs.orgbear-land.org

Future Research Trajectories and Applications

Advanced Mechanistic Investigations of Target Interactions

The known biological activity of Fuscinarin is its ability to antagonize the CCR5 receptor, competing with the binding of ligands like macrophage inflammatory protein 1α (MIP-1α). acs.org The reported IC50 value for this competitive binding is 80 µM. acs.org However, the precise molecular interactions that govern this antagonism are not fully understood. Future research should focus on elucidating the detailed binding mechanism of this compound to the CCR5 receptor.

Advanced computational and structural biology techniques are pivotal for this endeavor.

Computational Modeling and Docking: While a crystal structure of CCR5 bound to this compound is not available, homology models of the receptor exist. researchgate.net Future studies could use these models to perform molecular docking simulations with this compound. These simulations would predict the binding pose of the molecule within the receptor's transmembrane cavity, identifying key amino acid residues that may form hydrogen bonds, salt bridges, or hydrophobic interactions, which are crucial for the inhibitory activity of other CCR5 antagonists. researchgate.net

Structural Biology: Solving the high-resolution structure of the this compound-CCR5 complex using techniques like cryo-electron microscopy (cryo-EM) would be a significant breakthrough. core.ac.uk Such a structure would provide definitive insights into the binding pocket and the conformational changes induced by this compound, explaining its allosteric antagonism. It would also allow for a direct comparison with the binding modes of known chemokines and other antagonists. core.ac.uk

Mutagenesis Studies: Based on predictions from docking studies, site-directed mutagenesis of the CCR5 receptor can be employed. By mutating key residues within the putative binding site and observing the effect on this compound's binding affinity and antagonist activity, researchers can experimentally validate the interaction points. This approach has been used to understand the binding of other ligands to CCR5. sioc-journal.cn

A deeper mechanistic understanding will be invaluable for the rational design of more potent and specific this compound-based analogs.

Innovations in Synthetic Methodologies for this compound and Analogs

The chemical synthesis of this compound is essential for producing sufficient quantities for research and for creating structural analogs. The first total synthesis of this compound was reported by the group of Zhi-Xiang Xie. sioc-journal.cnaminer.cn

The reported synthesis begins with gallacetophenone (B154301) and proceeds through a chroman intermediate. aminer.cn A key feature of a versatile synthetic approach developed by the group is the use of a microwave-assisted tandem ortho-Claisen/Cope rearrangement to efficiently construct a key intermediate, which serves as a common precursor for both this compound and the related compound Fuscin (B1441718). sioc-journal.cn

Future research in this area should aim to refine and expand upon this foundational work:

Asymmetric Synthesis: Since the biological activity of 3-substituted phthalides can be highly dependent on their stereochemistry, the development of robust asymmetric syntheses is crucial. aminer.cn This would allow for the selective production of a single enantiomer of this compound, which may possess significantly higher activity than the racemic mixture.

Analog Synthesis: The established synthetic route provides a platform for creating a library of this compound analogs. By modifying various functional groups on the this compound scaffold, chemists can systematically explore the structure-activity relationship (SAR). For instance, synthesizing analogs with different substituents on the aromatic rings or alterations to the lactone structure could lead to compounds with improved potency, selectivity, or pharmacokinetic properties.

Exploration of Novel Biological Activities Beyond Current Understanding

Currently, this compound is primarily known for its anti-HIV potential via CCR5 antagonism. However, its chemical structure, a substituted phthalide (B148349), belongs to a class of compounds known for a wide array of biological effects. sioc-journal.cn Furthermore, other metabolites produced by its source organism, Oidiodendron griseum, and related fungi exhibit diverse bioactivities, suggesting that this compound itself may have a broader pharmacological profile.

Future research should include comprehensive screening of this compound and its synthetic analogs to uncover novel biological activities.

Antimicrobial Screening: Related phthalides and other fungal metabolites have demonstrated antibacterial and antifungal properties. aminer.cn For example, dihydrosecofuscin, also from O. griseum, shows weak but significant bactericidal activity against Gram-positive bacteria. Therefore, this compound should be systematically tested against a panel of pathogenic bacteria and fungi, including drug-resistant strains.

Anticancer and Cytotoxicity Assays: Many natural products are investigated for their potential as anticancer agents. Screening this compound against a variety of cancer cell lines could reveal cytotoxic or anti-proliferative effects. For example, the related natural product Fusarisetin A is a potent inhibitor of cancer cell migration.

Enzyme Inhibition and Other Targets: The parent compound, Fuscin, is known to inhibit mitochondrial functions. Dihydrosecofuscin has been shown to inhibit the kinase CLK1, suggesting a potential role in treating diseases like Alzheimer's. A broad screening of this compound against a panel of therapeutically relevant enzymes, such as kinases, proteases, or phosphatases, could identify entirely new mechanisms of action and therapeutic applications.

The table below summarizes the rationale for exploring new activities based on related compounds.

| Compound/Class | Known Activity | Rationale for Screening this compound |

| Phthalides (general) | Antifungal, Antispasmodic, Vasodilator sioc-journal.cn | This compound belongs to this chemical class, suggesting a potential for similar activities. |

| Herbaranic acid | Antibacterial | Structural similarity as a phthalide suggests potential antibacterial properties for this compound. |

| Dihydrosecofuscin | Antibacterial, Kinase (CLK1) inhibitor | Co-isolated from O. griseum, indicating a shared biosynthetic origin and potentially overlapping bioactivity. |

| Fuscin | Mitochondrial function inhibitor | As a closely related metabolite, this compound might also interact with metabolic pathways. |

Biotechnological Approaches for Enhanced this compound Production

As a fungal secondary metabolite, the production of this compound is naturally limited by the growth and productivity of Oidiodendron griseum. Fermentation studies show that production is detectable after 7 days and reaches a maximum after 18 days of culture. Relying on the wild-type strain for production can be inefficient and low-yielding. Biotechnological interventions offer a promising path to enhance the production of this compound.

The primary goals for future research in this domain are:

Elucidation of the Biosynthetic Pathway: The first and most critical step is to identify the biosynthetic gene cluster (BGC) responsible for this compound production in O. griseum. This would involve genome sequencing of the fungus and using bioinformatic tools to locate the core genes, likely a polyketide synthase (PKS), and associated tailoring enzymes (e.g., oxidases, methyltransferases).

Metabolic Engineering of the Native Producer: Once the BGC is known, the native Oidiodendron griseum strain can be genetically engineered for higher yields. This could involve overexpressing key biosynthetic genes, knocking out competing metabolic pathways that divert precursors away from this compound synthesis, or optimizing the expression of regulatory genes.

Heterologous Expression: A powerful alternative is to transfer the entire this compound BGC into a more tractable and industrially robust host organism, such as Aspergillus niger or the yeast Saccharomyces cerevisiae. This heterologous production approach can overcome the limitations of the native producer (e.g., slow growth, complex media requirements) and allows for process optimization in a well-understood industrial workhorse. This strategy has been successfully used for producing other complex fungal metabolites.

Fermentation Optimization: Alongside genetic strategies, optimizing the fermentation process itself is crucial. This involves systematically varying culture parameters—such as media composition (carbon and nitrogen sources), pH, temperature, and aeration—to find the conditions that maximize the yield of this compound.

By pursuing these biotechnological avenues, a sustainable and high-yield production pipeline for this compound can be established, which is a prerequisite for any large-scale pharmacological testing and potential future clinical development.

Q & A

Q. What experimental protocols are recommended for synthesizing Fuscinarin, and how can reproducibility be ensured?

To synthesize this compound, researchers should first reference established protocols for similar polyketide derivatives, adjusting parameters like temperature, solvent polarity, and catalyst ratios . For reproducibility, document all steps in the "Materials and Methods" section, including reagent purity (e.g., HPLC-grade solvents), instrumentation calibration data, and reaction conditions (time, pH, pressure) . Include supplementary files with raw spectral data (e.g., NMR, IR) and chromatograms to validate compound identity .

Q. What characterization techniques are essential to confirm this compound’s structural identity and purity?

Core techniques include:

- High-Resolution Mass Spectrometry (HRMS) for molecular formula validation.

- Multinuclear NMR (¹H, ¹³C, DEPT, HSQC) to assign stereochemistry and functional groups .

- X-ray crystallography for absolute configuration determination (if crystalline).

- HPLC-PDA to assess purity (>95% recommended for biological assays) .

Report melting points, optical rotation, and retention factors in the main manuscript; detailed spectra belong in supplementary materials .

Intermediate Questions

Q. How should researchers design experiments to investigate this compound’s bioactivity while minimizing confounding variables?

Use a tiered approach:

- In vitro assays : Include positive (e.g., doxorubicin for cytotoxicity) and negative controls (solvent-only).

- Dose-response curves : Test at least five concentrations (e.g., 0.1–100 µM) with triplicates.

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) for IC₅₀ calculations; report p-values and confidence intervals .

- Counteract solvent effects : Use vehicle controls matched to this compound’s solubility profile (e.g., DMSO <0.1% v/v) .

Q. What analytical methods resolve discrepancies in this compound’s reported physicochemical properties (e.g., solubility, stability)?

For conflicting

- Solubility : Compare logP values calculated via HPLC vs. shake-flask methods .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products .

- Cross-validate : Replicate experiments using independent labs’ protocols and share raw data via repositories like Zenodo .

Advanced Questions

Q. How can researchers optimize this compound’s synthetic yield while maintaining stereochemical fidelity?

Employ Design of Experiments (DoE) frameworks:

- Factors : Vary enzyme load (if biosynthetic), substrate molar ratios, and aeration rates.

- Response surface methodology (RSM) : Model interactions between factors to identify optimal conditions .

- Chiral HPLC : Monitor enantiomeric excess at each step; use chiral auxiliaries if racemization occurs .

Include contingency plans for scale-up challenges (e.g., column chromatography alternatives like centrifugal partition chromatography) .

Q. What strategies reconcile contradictory findings in this compound’s mechanism of action across studies?

Apply contradiction analysis frameworks :

- Principal Contradiction Identification : Determine if disparities arise from methodological differences (e.g., cell lines, assay endpoints) or intrinsic compound variability .

- Meta-analysis : Pool data from ≥3 independent studies using random-effects models; assess heterogeneity via I² statistics .

- Mechanistic deconvolution : Use CRISPR-based gene knockout models to validate target engagement vs. off-target effects .

Methodological & Reporting Standards

Q. How should researchers structure a manuscript on this compound to meet journal guidelines (e.g., RSC, ACS)?

- Abstract : Highlight novelty (e.g., "first total synthesis" or "new target identification") and quantitative outcomes (e.g., "IC₅₀ = 2.3 µM") .

- Results/Discussion : Merge sections to link data (e.g., "The ¹³C NMR signal at δ 172.4 confirms lactonization [Fig. 2A], contrasting with non-cyclized analogs [ref]") .

- Supporting Information : Annotate datasets (e.g., "SI-3: Crystallographic data for this compound (CCDC 1234567)") .

Q. What statistical frameworks are critical for validating this compound’s in vivo efficacy data?

- Power analysis : Predefine sample sizes (e.g., n=8/group for murine models) to ensure β <0.2 .

- Survival studies : Use Kaplan-Meier curves with log-rank tests; address censoring via Cox proportional hazards models .

- Reproducibility : Adhere to ARRIVE 2.0 guidelines for animal studies and report randomization/blinding methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.